molecular formula C15H13BrClNOS B2750946 N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide CAS No. 329078-88-8

N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide

Cat. No. B2750946
M. Wt: 370.69
InChI Key: AOZLVTBXEFAEQU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name for this compound is already given as “N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide”. The molecular formula and weight can be calculated based on the constituent atoms.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis of this compound would likely involve the reaction of a 2-bromophenyl group with a 4-chlorobenzyl group in the presence of a suitable catalyst.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques can provide information about the connectivity of atoms within the molecule and their spatial arrangement.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can be determined by reacting the compound with various reagents and studying the products formed.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents.


Scientific Research Applications

Synthesis and Characterization

  • Compounds analogous to N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide have been synthesized and characterized, demonstrating diverse structural conformations and thermal properties. For instance, Lahtinen et al. (2014) synthesized four sulfanilamide derivatives, exploring their crystal structures and thermal behavior, although these compounds did not show significant antimicrobial activity (Lahtinen et al., 2014).

Molecular Docking and Anticancer Potential

  • Another study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, elucidating its structure and indicating potential anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Antibacterial and Antienzymatic Activity

  • A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide was synthesized, showing some compounds with good inhibitor properties against gram-negative bacterial strains and low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).

Supramolecular Assembly

  • Studies on the crystal structures of related compounds, such as N-(2-chlorophenyl) acetamide, reveal insights into intermolecular interactions, including hydrogen bonds and weak C–H···Cl/Br interactions, facilitating three-dimensional architectures (Hazra et al., 2014).

Vibrational Spectroscopic Analysis

  • Vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, have been employed to characterize molecules similar to N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide, providing insights into their stability and intermolecular interactions (Mary et al., 2022).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and methods of synthesis.


properties

IUPAC Name

N-(2-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c16-13-3-1-2-4-14(13)18-15(19)10-20-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZLVTBXEFAEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide

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